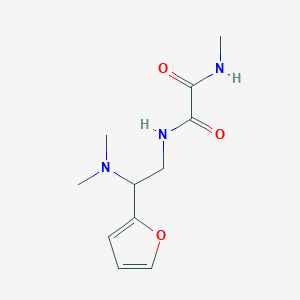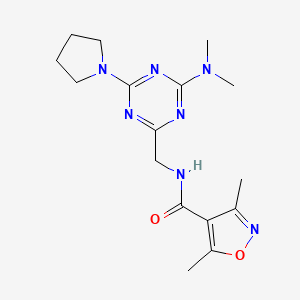
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is an intriguing synthetic compound known for its unique chemical properties. It is characterized by a triazine ring linked to an isoxazole carboxamide, which contributes to its versatile applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide involves multiple steps, starting from the formation of the 1,3,5-triazine core. This core is typically synthesized by condensing cyanuric chloride with dimethylamine and pyrrolidine in an organic solvent under controlled temperature and pH conditions. The resulting intermediate is then reacted with 3,5-dimethylisoxazole-4-carboxylic acid chloride in the presence of a suitable base to yield the final compound.
Industrial Production Methods
In industrial settings, large-scale production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves automated processes with precise temperature, pressure, and pH control. Continuous flow reactors are often used to facilitate efficient and scalable production.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: : Reduction of the triazine ring can occur under strong reducing conditions, affecting the compound's stability.
Substitution: : The triazine and isoxazole rings are prone to nucleophilic substitution reactions, which can be exploited to modify the compound's structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: : Reducing agents such as lithium aluminum hydride can be used.
Substitution: : Conditions for substitution typically involve nucleophiles like amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: : N-oxide derivatives
Reduction: : Partially reduced triazine intermediates
Substitution: : Various substituted triazines and isoxazole derivatives
科学研究应用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, allowing the creation of novel molecules with diverse functional groups.
Biology
In biological research, it is investigated for its potential as a bioactive molecule, potentially influencing cellular pathways and showing promise in drug development.
Medicine
Its unique structure makes it a candidate for medicinal chemistry research, particularly in developing new pharmacophores for therapeutic agents targeting specific biological pathways.
Industry
Industrially, this compound finds applications in the development of advanced materials, including polymers and coatings, where its chemical stability and reactivity are beneficial.
作用机制
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, altering their activity. The triazine ring can engage in hydrogen bonding and π-π interactions, while the isoxazole moiety contributes to its overall binding affinity and specificity. This dual interaction capability allows the compound to modulate various biological pathways.
相似化合物的比较
Similar Compounds
N-((4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide: : Similar triazine and isoxazole structure but with a morpholine ring instead of pyrrolidine.
N-((4-(diethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide: : Similar core structure with diethylamino and piperidine substitutions.
Uniqueness
The combination of the dimethylamino group and pyrrolidine ring linked to the 1,3,5-triazine core and the isoxazole carboxamide distinguishes this compound from its analogs. This unique structure provides distinctive reactivity and interaction profiles, making it particularly useful in specialized applications in chemistry and biology.
Conclusion
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a versatile compound with significant potential in various scientific disciplines. Its unique structure allows for a wide range of chemical reactions and applications, making it an important subject of study for researchers.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-10-13(11(2)25-21-10)14(24)17-9-12-18-15(22(3)4)20-16(19-12)23-7-5-6-8-23/h5-9H2,1-4H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBYWNGTFMSKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate](/img/structure/B2469195.png)
![3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2469196.png)
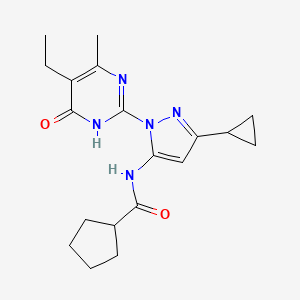
![N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2469200.png)
![4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2469202.png)
![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2469204.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2469205.png)
![N-(1-{1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2469207.png)
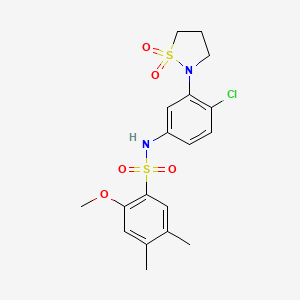
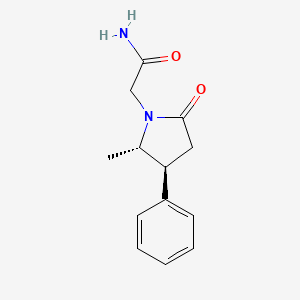
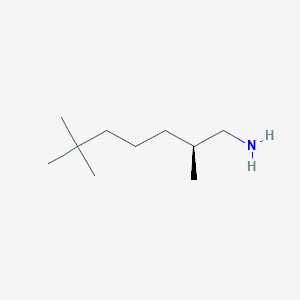
![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2469213.png)
![methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2469215.png)
